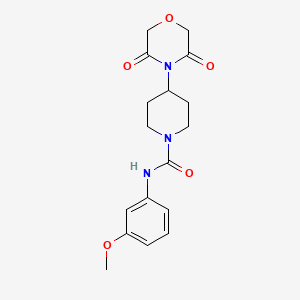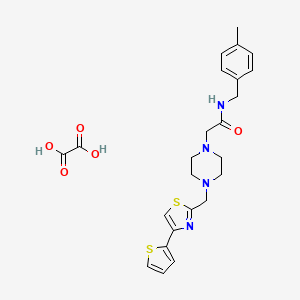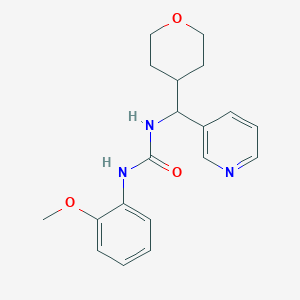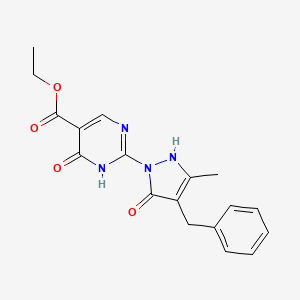
4-(3,5-dioxomorpholino)-N-(3-methoxyphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The chemical compound belongs to a class of compounds known for their complex molecular structures and potential for diverse applications, including pharmacological interests. While the exact compound's detailed analysis is scarce, analogs and related compounds provide valuable insights into its chemical behavior and properties.
Synthesis Analysis
Synthesis approaches for similar compounds often involve multi-step chemical reactions, focusing on achieving high purity and yields. For instance, the synthesis of related piperidine carboxamide derivatives typically involves nucleophilic substitution reactions, amidation, and the use of protecting groups to achieve the desired structural framework (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
Molecular structure analysis of compounds within this class emphasizes the importance of conformational studies to understand their biological interactions. For example, conformational analyses around specific substituents can reveal preferred orientations that influence binding to biological targets (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactivity and properties of piperidine carboxamides are influenced by their functional groups, which can undergo various chemical reactions, including amidation, nucleophilic substitution, and more. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to incorporate radiolabels for imaging studies (Fan et al., 2006).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are determined by the compound's molecular framework. Studies on similar compounds have highlighted the role of substituents in affecting these properties, which can be crucial for its application and formulation (Wells et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are key to understanding the compound's behavior in biological systems. For example, proton-transfer compounds involving piperidine motifs demonstrate complex hydrogen bonding patterns, influencing their chemical stability and interactions (Smith & Wermuth, 2010).
Scientific Research Applications
Synthesis and Chemical Properties
Research on similar compounds often focuses on their synthesis and potential as pharmacological agents. For instance, compounds with structural features similar to "4-(3,5-dioxomorpholino)-N-(3-methoxyphenyl)piperidine-1-carboxamide" have been synthesized for their potential anti-inflammatory and analgesic activities. The synthesis pathways involve reactions of various precursor compounds to yield novel heterocyclic compounds with potential therapeutic applications (Abu‐Hashem et al., 2020). These pathways are crucial for developing new drugs with improved efficacy and safety profiles.
Pharmacological Applications
Compounds structurally related to "this compound" have shown promise in various pharmacological applications. For example, certain benzamide derivatives acting as serotonin 4 receptor agonists have been synthesized and evaluated for their potential to enhance gastrointestinal motility (Sonda et al., 2003). Additionally, novel triazole derivatives have been investigated for their antimicrobial activities, indicating the broad spectrum of potential therapeutic applications for compounds within this chemical class (Bektaş et al., 2007).
Molecular Interaction and Mechanism of Action Studies
Understanding the molecular interactions and mechanisms of action of chemical compounds is crucial for their development into effective therapeutic agents. For instance, the antagonist "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" has been studied for its interaction with the CB1 cannabinoid receptor, highlighting the importance of structure-activity relationships in drug design (Shim et al., 2002).
properties
IUPAC Name |
4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-24-14-4-2-3-12(9-14)18-17(23)19-7-5-13(6-8-19)20-15(21)10-25-11-16(20)22/h2-4,9,13H,5-8,10-11H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUSZVNCRGPYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B2496823.png)
![5-Ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2496824.png)
![3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496826.png)
![N-(4-acetylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2496828.png)


![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2496834.png)
![N-(3-{[2-(2,5-dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2496836.png)
![N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide](/img/structure/B2496839.png)
![2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2496840.png)

